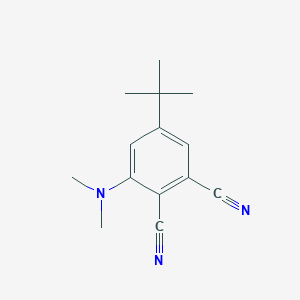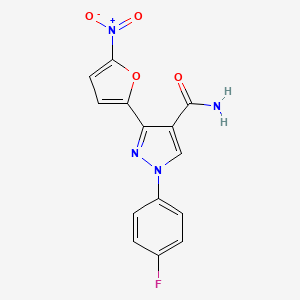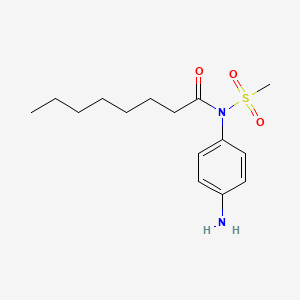
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a benzyl group, a chlorophenyl group, and a dihydroisoindolone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method is the cyclization of N-benzyl-N-(4-chlorophenyl)phthalimide under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Benzyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the chlorophenyl group.
3-Benzyl-3-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a methyl group instead of a chlorine atom.
3-Benzyl-3-(4-fluorophenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 3-Benzyl-3-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its efficacy in certain applications.
特性
CAS番号 |
61139-59-1 |
|---|---|
分子式 |
C21H16ClNO |
分子量 |
333.8 g/mol |
IUPAC名 |
3-benzyl-3-(4-chlorophenyl)-2H-isoindol-1-one |
InChI |
InChI=1S/C21H16ClNO/c22-17-12-10-16(11-13-17)21(14-15-6-2-1-3-7-15)19-9-5-4-8-18(19)20(24)23-21/h1-13H,14H2,(H,23,24) |
InChIキー |
YRFFRWZJGHXFMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




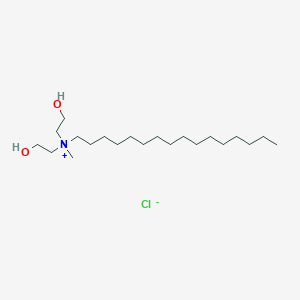

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
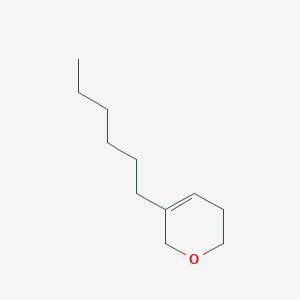
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
